Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety
Mechanism of Action
Target of Action
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a compound that contains an imidazole ring, which is known to interact with a broad range of biological targets Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and changes caused by this compound would depend on its specific targets.
Biochemical Pathways
This compound, as an imidazole derivative, may influence many cellular pathways necessary for the proper functioning of cells . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular function.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit various biological activities , suggesting that this compound could have a range of potential effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways, depending on the specific properties of the derivative and the biomolecules it interacts with .
Cellular Effects
Imidazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of this product may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Imidazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base such as potassium carbonate.
Coupling with benzoate ester: The final step involves coupling the imidazo[1,2-a]pyridine derivative with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Alkylated derivatives with new substituents on the aromatic ring.
Scientific Research Applications
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand the interaction of imidazo[1,2-a]pyridine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study the mechanisms of action of various biological processes.
Pharmaceutical Development: Investigated for its potential to be developed into therapeutic agents for various diseases.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group, which imparts unique chemical properties.
Uniqueness
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate is unique due to its combination of a benzoate ester, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of biological activities .
Properties
IUPAC Name |
methyl 4-[cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-20(25)15-7-5-14(6-8-15)19(24)23(16-9-10-16)13-17-12-21-18-4-2-3-11-22(17)18/h2-8,11-12,16H,9-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGKZJAKQOCAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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